1-Benzylpiperidine-3-carbaldehyde

Description

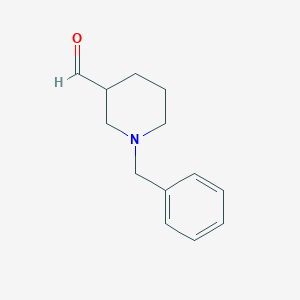

Structure

3D Structure

Properties

IUPAC Name |

1-benzylpiperidine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c15-11-13-7-4-8-14(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLGEGLTEVHHOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439964 | |

| Record name | 1-benzylpiperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145022-00-0 | |

| Record name | 1-benzylpiperidine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of Heterocyclic Scaffolds

An In-depth Technical Guide to 1-Benzylpiperidine-3-carbaldehyde

In the landscape of modern drug discovery and fine chemical synthesis, the N-benzylpiperidine motif stands out for its structural versatility and three-dimensional character.[1] As senior application scientists, we recognize that the strategic incorporation of such scaffolds is pivotal for modulating the efficacy and physicochemical properties of developing therapeutics. This compound emerges as a particularly valuable building block, offering a reactive aldehyde handle tethered to a conformationally flexible yet robust heterocyclic core. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, grounded in established chemical principles and field-proven insights for researchers and drug development professionals.

Core Physicochemical & Structural Profile

This compound is a solid organic compound whose utility is defined by the interplay between its tertiary amine, its aromatic benzyl group, and its reactive aldehyde function. A comprehensive understanding of its fundamental properties is the bedrock of its effective application in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇NO | [2][3] |

| Molecular Weight | 203.28 g/mol | [2][3] |

| CAS Number | 145022-00-0 | [3] |

| Appearance | Solid | |

| Boiling Point (Predicted) | 299.5 ± 33.0 °C | [3] |

| Density (Predicted) | 1.114 ± 0.06 g/cm³ | [3] |

| SMILES String | O=CC1CCCN(C1)Cc2ccccc2 | [2] |

| InChI Key | VXLGEGLTEVHHOC-UHFFFAOYSA-N | [2] |

These properties dictate the compound's behavior in various solvent systems and reaction conditions, forming the basis for rational experimental design.

Synthesis: From Precursor to Product

The synthesis of piperidine aldehydes is a critical step in the production of numerous active pharmaceutical ingredients (APIs). While multiple routes exist, modern methodologies prioritize efficiency, safety, and yield. A common and effective approach for a related isomer, 1-benzylpiperidine-4-carboxaldehyde, involves the selective oxidation of the corresponding primary alcohol, (1-benzyl-4-piperidyl)methanol. This can be achieved using systems like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) in conjunction with a co-oxidant.[4] Another established method is the partial reduction of a corresponding ester using a hydride-based reducing agent.[5]

The causality behind choosing an oxidation method like TEMPO/NaIO₄ over a traditional Swern oxidation, for example, lies in its milder reaction conditions, which avoid the generation of malodorous byproducts and the need for cryogenic temperatures, making it more amenable to industrial scale-up.[4][6]

Workflow for Synthesis via Oxidation

Caption: Synthetic workflow for the oxidation of a precursor alcohol.

Experimental Protocol: TEMPO-Mediated Oxidation

This protocol is adapted from a validated method for the 4-carbaldehyde isomer and is chemically applicable to the synthesis of the 3-carbaldehyde isomer from its corresponding alcohol precursor.[4]

-

Vessel Preparation: In a three-necked flask equipped with a mechanical stirrer, add (1-benzylpiperidin-3-yl)methanol (1.0 eq) and a catalytic amount of TEMPO (e.g., 0.01-0.1 eq).

-

Solvent Addition: Dissolve the reactants in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Reagent Addition: Prepare separate aqueous solutions of sodium periodate (NaIO₄, ~1.2 eq) and sodium bromide (NaBr, ~0.1 eq). Add these solutions to the reaction flask.

-

Reaction: Stir the biphasic mixture vigorously at room temperature (20-25 °C) for 5-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Upon completion, separate the organic layer. Wash the organic layer with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any unreacted oxidant, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.

This self-validating system includes a TLC monitoring step to ensure reaction completion and a specific quenching step to neutralize the potent oxidizing agent, ensuring both high yield and safety.

Chemical Reactivity: A Duality of Function

The reactivity of this compound is dominated by its aldehyde group, with the tertiary amine playing a secondary, albeit important, role in its overall chemical behavior.

-

The Aldehyde Hub: The formyl group is an electrophilic center, susceptible to nucleophilic attack. This allows for a wide array of transformations:

-

Reduction: Can be readily reduced to the corresponding primary alcohol, (1-benzylpiperidin-3-yl)methanol, using agents like sodium borohydride (NaBH₄).

-

Oxidation: Can be oxidized to 1-benzylpiperidine-3-carboxylic acid using standard oxidants such as potassium permanganate (KMnO₄) or Jones reagent.

-

Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form higher-order amines.

-

Carbon-Carbon Bond Formation: Serves as a key electrophile in reactions like the Wittig reaction to form alkenes or in aldol-type condensation reactions. This reactivity is fundamental to its use in building more complex molecular architectures, such as in the synthesis of Donepezil (using the 4-isomer).[6][7][8]

-

-

The Tertiary Amine Anchor: The piperidine nitrogen is a basic center.

-

Salt Formation: It readily forms salts with acids.

-

Stability: The N-benzyl group is relatively stable but can be cleaved under specific, often harsh, catalytic hydrogenation conditions (N-debenzylation).

-

Caption: Key reactivity pathways of this compound.

Applications in Medicinal Chemistry & Drug Discovery

The N-benzylpiperidine scaffold is a privileged structure in medicinal chemistry.[1] Its presence imparts a combination of lipophilicity and basicity, which is often crucial for crossing the blood-brain barrier and interacting with targets in the central nervous system (CNS).

While its isomer, 1-benzylpiperidine-4-carboxaldehyde, is famously a key intermediate in the synthesis of Donepezil, a cholinesterase inhibitor for Alzheimer's disease, the 3-substituted isomer is equally important for generating structural diversity.[7][8] The 3-position offers a different spatial vector for substituents compared to the 4-position, which can be critical for optimizing binding to a specific protein pocket.

Derivatives of 3-benzylpiperidines have been investigated for various biological activities, including fungicide activity.[9] More broadly, the aldehyde functionality allows this compound to be used as a versatile building block in the combinatorial synthesis of compound libraries for high-throughput screening against a multitude of biological targets.[10]

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect a characteristic singlet for the aldehyde proton (CHO) in the downfield region (δ 9-10 ppm). Aromatic protons of the benzyl group will appear around δ 7.2-7.4 ppm. The benzylic methylene protons (CH₂) will likely be a singlet around δ 3.5 ppm. The protons on the piperidine ring will show complex multiplets in the aliphatic region (δ 1.5-3.0 ppm).

-

¹³C NMR: The aldehyde carbon (C=O) will have a characteristic resonance around δ 200 ppm. Aromatic carbons will be in the δ 127-140 ppm range, while the piperidine and benzylic carbons will appear upfield.

-

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the aldehyde C=O stretch is expected around 1720-1740 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight (203.28).

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. This compound is classified as acutely toxic if swallowed.

-

GHS Hazard Classification: Acute Toxicity, Oral (Category 3).

-

Signal Word: Danger.

-

Hazard Statements: H301: Toxic if swallowed.

-

Precautions for Safe Handling:

-

Storage:

References

- AK Scientific, Inc. (n.d.). 1-Benzylpiperidine-4-carboxaldehyde Safety Data Sheet.

- Amerigo Scientific. (n.d.). This compound.

-

PubChem. (n.d.). 1-Benzylpiperidine-4-carbaldehyde. Retrieved from [Link]

- Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Benzylpiperidine.

- Sigma-Aldrich. (n.d.). Material Safety Data Sheet - 1-Benzylpiperidine.

- TCI Chemicals. (2025). SAFETY DATA SHEET - 1-Benzyl-3-hydroxypiperidine.

- Supporting Information. (n.d.).

-

PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from [Link]

- CN102079720B. (2013). Method for preparing 1-benzylpiperidine-4-carboxaldehyde. Google Patents.

- BLD Pharm. (n.d.). This compound.

-

ResearchGate. (2003). A Facile Synthesis of 3-(Substituted benzyl)piperidines. Retrieved from [Link]

- Gaonkar, S. L., et al. (2017). Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. Asian Journal of Chemistry.

-

PubMed Central. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors. Retrieved from [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Benzylpiperidine-4-carboxaldehyde: A Key Intermediate in Pharmaceutical Synthesis.

-

PubMed. (2024). N-Benzylpiperidine Fragment in Drug Discovery. Retrieved from [Link]

- NIST. (n.d.). 4-Benzylpiperidine. NIST WebBook.

- ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines.

Sources

- 1. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. echemi.com [echemi.com]

- 4. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. asianpubs.org [asianpubs.org]

- 7. innospk.com [innospk.com]

- 8. N-ベンジルピペリジン-4-カルボキシアルデヒド 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. 145022-00-0|this compound|BLD Pharm [bldpharm.com]

- 11. aksci.com [aksci.com]

- 12. gustavus.edu [gustavus.edu]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to 1-Benzylpiperidine-3-carbaldehyde (CAS: 145022-00-0): Synthesis, Properties, and Applications in Modern Drug Discovery

Executive Summary: 1-Benzylpiperidine-3-carbaldehyde is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure, combining a reactive aldehyde group with the versatile N-benzylpiperidine scaffold, makes it a valuable intermediate for synthesizing complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, proposes robust synthetic protocols based on established chemical principles, explores its reactivity, and discusses its potential applications, particularly in the context of developing novel therapeutics. All procedures are framed with a strong emphasis on safety, handling, and scientific integrity.

Chemical Identity and Physicochemical Properties

This compound is a solid organic compound. Its core structure consists of a piperidine ring substituted at the 1-position with a benzyl group and at the 3-position with a formyl (aldehyde) group. This combination of a tertiary amine and an aldehyde makes it a bifunctional molecule with diverse reactive potential.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 145022-00-0 | [1] |

| Molecular Formula | C₁₃H₁₇NO | [1][2] |

| Molecular Weight | 203.28 g/mol | [2] |

| InChI Key | VXLGEGLTEVHHOC-UHFFFAOYSA-N | [2] |

| SMILES | O=CC1CCCN(C1)Cc2ccccc2 | [2] |

| MDL Number | MFCD03086173 |[2] |

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 299.5 ± 33.0 °C | [1] |

| Density | 1.114 ± 0.06 g/cm³ | [1] |

| XLogP3 | 1.7 |[1] |

Note: Some suppliers indicate they do not independently verify analytical data for this compound; researchers should confirm identity and purity upon receipt.[2][3]

Synthesis and Purification

While specific peer-reviewed syntheses for this compound are not extensively documented, its synthesis can be reliably achieved through established organic chemistry reactions. The most logical and field-proven approach involves the controlled oxidation of the corresponding primary alcohol, (1-benzylpiperidin-3-yl)methanol. This strategy is analogous to the well-documented synthesis of its isomer, 1-benzylpiperidine-4-carboxaldehyde, which is a key intermediate in the production of pharmaceuticals like Donepezil.[4][5]

Conceptual Synthetic Pathway

The oxidation of (1-benzylpiperidin-3-yl)methanol is the most direct route. This precursor alcohol can be synthesized from commercially available ethyl piperidine-3-carboxylate via N-benzylation followed by ester reduction. A common and effective method for the final oxidation step is the Swern oxidation, which uses mild conditions and avoids over-oxidation to the carboxylic acid.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Swern Oxidation

This protocol describes the oxidation of (1-benzylpiperidin-3-yl)methanol. The causality for choosing Swern oxidation lies in its high efficiency for converting primary alcohols to aldehydes at low temperatures, which minimizes side reactions common with other oxidants. The self-validating nature of this protocol is evident in the careful control of temperature and stoichiometry, which are critical for success.

Reagents:

-

Oxalyl chloride (2.0 M solution in DCM, 1.2 eq)

-

Anhydrous Dimethyl sulfoxide (DMSO, 2.4 eq)

-

(1-Benzylpiperidin-3-yl)methanol (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Triethylamine (Et₃N, 5.0 eq)

Procedure:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DCM. Cool the flask to -78 °C using a dry ice/acetone bath.

-

Activator Formation: Slowly add the oxalyl chloride solution to the cold DCM. Following this, add anhydrous DMSO dropwise, ensuring the internal temperature does not exceed -65 °C. Stir the resulting mixture for 15 minutes. The formation of the electrophilic chlorosulfonium ion is the key activating step.

-

Alcohol Addition: Dissolve (1-benzylpiperidin-3-yl)methanol in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Maintain the temperature at -78 °C. Stir for 45-60 minutes. TLC analysis can be used to monitor the consumption of the starting material.

-

Quenching: Add anhydrous triethylamine slowly to the flask. This base is crucial for deprotonating the intermediate and inducing the elimination reaction that forms the aldehyde, while also neutralizing the HCl byproduct. After addition is complete, allow the reaction to stir for 20 minutes at -78 °C, then remove the cooling bath and allow it to warm to room temperature.

-

Workup: Quench the reaction with water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with saturated NaHCO₃ solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure aldehyde. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Chemical Reactivity and Applications

The utility of this compound in drug development stems from the reactivity of its aldehyde group and the established pharmacological relevance of the N-benzylpiperidine scaffold.[7]

Key Transformations

The aldehyde functional group is a gateway to numerous chemical transformations, allowing for the construction of more complex molecules.

-

Reductive Amination: Reaction with a primary or secondary amine followed by reduction (e.g., with NaBH(OAc)₃) to form a new C-N bond. This is a cornerstone reaction in medicinal chemistry for library synthesis.

-

Wittig Reaction: Reaction with a phosphonium ylide to form an alkene, enabling carbon chain extension.

-

Grignard/Organolithium Addition: Nucleophilic addition to the carbonyl to form a secondary alcohol, introducing new stereocenters.

-

Oxidation: Can be oxidized to the corresponding carboxylic acid (1-benzylpiperidine-3-carboxylic acid) using reagents like potassium permanganate or Jones reagent.

Caption: Key reaction pathways for this compound.

Role in Drug Discovery

The N-benzylpiperidine moiety is a privileged scaffold found in numerous centrally active compounds. The 4-substituted isomer is a direct precursor to Donepezil, a reversible acetylcholinesterase inhibitor used to treat Alzheimer's disease. By analogy, the 3-carbaldehyde isomer serves as a valuable starting point for synthesizing novel ligands targeting CNS receptors. Research into 1-benzylpiperidine derivatives has identified compounds with dual-inhibitory activity on acetylcholinesterase and the serotonin transporter, suggesting potential for treating both cognitive and neuropsychiatric symptoms of Alzheimer's.[7] This compound is therefore a critical tool for researchers aiming to create new chemical entities with tailored pharmacological profiles.

Safety, Handling, and Storage

This compound is classified as acutely toxic and can cause serious eye damage. Strict adherence to safety protocols is mandatory.[2][3]

Table 3: GHS Hazard Information

| Category | Information |

|---|---|

| Pictograms | GHS06 (Skull and crossbones) |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed.[3] |

| Precautionary Statements | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.[8] |

Handling Protocol

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors. Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[8]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical splash-resistant safety goggles and a face shield.[8]

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat. Avoid exposed skin.

-

-

Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.[8]

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage in a freezer under an inert atmosphere is recommended. The substance should be stored locked up in an area designated for toxic materials.[8]

-

Disposal: Dispose of waste materials and empty containers in accordance with local, state, and federal regulations. This material should be handled as hazardous waste and disposed of via a licensed disposal company.[8]

References

-

AK Scientific, Inc. (n.d.). 1-Benzylpiperidine-4-carboxaldehyde Safety Data Sheet. Retrieved from

-

Amerigo Scientific. (n.d.). This compound. Retrieved from

-

ECHEMI. (n.d.). This compound 145022-00-0. Retrieved from

-

Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from

- PubChem. (n.d.). 1-Benzylpiperidine-4-carbaldehyde. National Center for Biotechnology Information.

-

Fisher Scientific. (2025). Safety Data Sheet. Retrieved from

-

AbMole. (n.d.). This compound Certificate of Analysis. Retrieved from

-

BLD Pharm. (n.d.). 145022-00-0|this compound. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet (1-Benzyl-4-piperidinecarboxaldehyde). Retrieved from

-

Sigma-Aldrich. (n.d.). Material Safety Data Sheet. Retrieved from

-

Bautista-Hernández, I., et al. (2023). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 28(14), 5568. Available at: [Link]

- PubChem. (n.d.). 1-Benzylpiperidine. National Center for Biotechnology Information.

-

PrepChem.com. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. Retrieved from

-

Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from

- Google Patents. (2013). CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

-

ECHEMI. (2019). This compound SDS. Retrieved from

- Asian Journal of Chemistry. (2017). An Efficient and Industrially Viable Synthesis of Donepezil.

- Google Patents. (2020). CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). N-Benzylpiperidine-4-carboxaldehyde: A Key Intermediate in Pharmaceutical Synthesis. Retrieved from

-

Sigma-Aldrich. (n.d.). N-Benzylpiperidine-4-carboxaldehyde 95%. Retrieved from

Sources

- 1. echemi.com [echemi.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. asianpubs.org [asianpubs.org]

- 5. innospk.com [innospk.com]

- 6. This compound检测报告 | this compound分析证明 | AbMole中文官网 [abmole.cn]

- 7. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

An In-depth Technical Guide to 1-Benzylpiperidine-3-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzylpiperidine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical and physical properties, potential synthetic routes, reactivity, and prospective applications in drug discovery and development, with a focus on providing a scientifically grounded resource for professionals in the field.

Core Molecular and Physical Properties

This compound is a substituted piperidine derivative characterized by a benzyl group attached to the piperidine nitrogen and a formyl (aldehyde) group at the 3-position of the piperidine ring.

Molecular Identity

The fundamental molecular attributes of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₇NO | [1] |

| Molecular Weight | 203.28 g/mol | [1] |

| CAS Number | 145022-00-0 | [2] |

| Canonical SMILES | O=CC1CCCN(C1)Cc2ccccc2 | [1] |

| InChI Key | VXLGEGLTEVHHOC-UHFFFAOYSA-N | [1] |

Physicochemical Properties

Experimentally determined physicochemical data for this compound is not extensively reported in the literature. However, computational predictions provide valuable estimates for its properties.

| Property | Predicted Value | Source(s) |

| Density | 1.114 ± 0.06 g/cm³ | [2] |

| Boiling Point | 299.5 ± 33.0 °C at 760 mmHg | [2] |

| XLogP3 | 1.7 | [2] |

It is important to note that these values are predicted and should be confirmed through experimental validation.

Synthesis and Chemical Reactivity

The synthesis of this compound is not as widely documented as its structural isomer, 1-benzylpiperidine-4-carboxaldehyde, a key intermediate in the synthesis of the Alzheimer's disease medication, Donepezil.[3] However, general synthetic strategies for substituted piperidines can be applied.

Illustrative Synthetic Pathways

A plausible synthetic approach for this compound would likely involve the oxidation of the corresponding primary alcohol, (1-benzylpiperidin-3-yl)methanol. This transformation is a common and effective method for the preparation of aldehydes.

A well-documented method for the synthesis of the isomeric 1-benzylpiperidine-4-carboxaldehyde involves the Swern oxidation of (1-benzylpiperidin-4-yl)methanol using oxalyl chloride, dimethyl sulfoxide (DMSO), and a tertiary amine base like triethylamine.[4] A similar approach could be adapted for the synthesis of the 3-carbaldehyde isomer.

Another potential route involves the reduction of a suitable carboxylic acid derivative, such as an ester or an acyl chloride, of 1-benzylpiperidine-3-carboxylic acid.

Protocol: Exemplary Oxidation of a Benzyl-Protected Piperidinemethanol (adapted from the synthesis of the 4-isomer) [4][5]

This protocol describes a general method for the oxidation of a primary alcohol to an aldehyde, which is applicable to the synthesis of this compound from its corresponding alcohol precursor.

Step 1: Preparation of the Oxidizing Agent

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve oxalyl chloride in anhydrous dichloromethane and cool the solution to between -78 °C and -60 °C using a dry ice/acetone bath.

-

Slowly add a solution of anhydrous DMSO in dichloromethane to the cooled oxalyl chloride solution while maintaining the low temperature.

Step 2: Oxidation of the Alcohol

-

To the activated DMSO solution, add a solution of (1-benzylpiperidin-3-yl)methanol in dichloromethane dropwise, ensuring the temperature remains below -60 °C.

-

Stir the reaction mixture at this temperature for a specified time to allow for the complete formation of the alkoxysulfonium ylide intermediate.

Step 3: Addition of Base and Work-up

-

Add a hindered amine base, such as triethylamine, to the reaction mixture to facilitate the elimination reaction that forms the aldehyde.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Step 4: Purification

-

The crude product can be purified by column chromatography on silica gel.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two primary functional groups: the aldehyde and the tertiary amine.

Caption: Key reaction pathways for this compound.

-

Aldehyde Group: The formyl group is susceptible to a variety of nucleophilic addition reactions. It can be:

-

Oxidized to the corresponding carboxylic acid.

-

Reduced to the primary alcohol, (1-benzylpiperidin-3-yl)methanol.

-

Undergo reductive amination with primary or secondary amines to form new C-N bonds.

-

Participate in Wittig reactions to form alkenes.

-

Act as an electrophile in aldol condensations and other carbon-carbon bond-forming reactions.

-

-

Tertiary Amine: The piperidine nitrogen is basic and can be protonated by acids to form piperidinium salts. It can also act as a nucleophile, for instance, in quaternization reactions with alkyl halides.

Applications in Drug Discovery and Medicinal Chemistry

The N-benzylpiperidine motif is a prevalent scaffold in medicinal chemistry, valued for its three-dimensional structure and its ability to engage in crucial cation-π interactions with biological targets.[6] While specific applications of this compound are not extensively documented, its structural features suggest its potential as a versatile building block in the synthesis of novel therapeutic agents.

The broader class of aryl formyl piperidine derivatives has been explored for the development of potent and selective enzyme inhibitors. For instance, such derivatives have been investigated as inhibitors of monoacylglycerol lipase (MAGL), a potential therapeutic target for depression.[7]

The isomeric 1-benzylpiperidine-4-carboxaldehyde is a well-established intermediate in the synthesis of Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[3] This highlights the utility of the benzylpiperidine aldehyde scaffold in the development of central nervous system (CNS) active compounds.

Given the pharmacological significance of the piperidine ring in a wide array of pharmaceuticals, including antihistamines, antipsychotics, and analgesics, this compound represents a valuable starting material for the synthesis of diverse compound libraries for drug screening and lead optimization.[8]

Caption: Role of this compound in medicinal chemistry.

Safety and Handling

This compound is classified as an acute toxic substance (Category 3) if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. While detailed experimental data for this specific isomer is limited in comparison to its 4-substituted counterpart, its chemical properties can be reliably inferred from its functional groups. The presence of both a reactive aldehyde and a versatile benzylpiperidine scaffold makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications, particularly in the realm of CNS disorders and enzyme inhibition. Further research into the synthesis and applications of this compound is warranted to fully explore its utility in drug discovery and development.

References

-

Amerigo Scientific. This compound. [Link]

-

Asian Journal of Chemistry. Industrially Scalable Synthesis of Anti-alzheimer Drug Donepezil. [Link]

- Google Patents. Method for preparing 1-benzylpiperidine-4-carboxaldehyde.

-

MDPI. Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. N-Benzylpiperidine-4-carboxaldehyde: A Key Intermediate in Pharmaceutical Synthesis. [Link]

-

PubMed Central (PMC). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]

-

PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]

-

IJNRD. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

Sources

- 1. This compound - Amerigo Scientific [amerigoscientific.com]

- 2. echemi.com [echemi.com]

- 3. innospk.com [innospk.com]

- 4. asianpubs.org [asianpubs.org]

- 5. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]

- 6. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

An In-depth Technical Guide on the Synthesis of 1-Benzylpiperidine-3-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

1-Benzylpiperidine-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of complex pharmaceutical agents. The piperidine moiety is a prevalent scaffold in numerous FDA-approved drugs, and functionalization at the 3-position provides a key vector for molecular elaboration. This guide provides a comprehensive, field-proven synthetic pathway starting from a readily available piperidine-based precursor. The chosen route emphasizes robust, scalable, and well-documented chemical transformations, including N-alkylation, carboxylic acid reduction, and selective alcohol oxidation. Each step is detailed with mechanistic insights, procedural causality, and self-validating protocols to ensure scientific integrity and reproducibility for researchers in drug development and synthetic chemistry.

Introduction: The Strategic Importance of the Piperidine Scaffold

The piperidine ring is a cornerstone of modern pharmacology, serving as a fundamental structural motif in a vast array of therapeutic agents. Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional arrangements that can optimize interactions with biological targets. Consequently, the development of efficient and versatile synthetic routes to substituted piperidines is of paramount importance. This compound, in particular, serves as a critical intermediate. The N-benzyl group provides a stable protecting group that can be removed under hydrogenolysis conditions if required, while the aldehyde at the C-3 position is a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, such as reductive amination, Wittig reactions, and aldol condensations. This guide delineates a reliable synthetic sequence to access this key intermediate.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, This compound (1) , points to the primary alcohol, (1-Benzylpiperidin-3-yl)methanol (2) , as its immediate precursor. This transformation is a standard selective oxidation. The alcohol 2 can be disconnected at the C-N bond, revealing 3-Piperidinemethanol (3) as a potential starting material for a direct N-benzylation. However, to present a more fundamental synthesis from a simpler piperidine derivative, we can trace the alcohol 2 back to 1-Benzylpiperidine-3-carboxylic acid (4) via reduction. This acid can, in turn, be synthesized through the N-benzylation of commercially available Piperidine-3-carboxylic acid (5) , also known as nipecotic acid. This multi-step approach from piperidine-3-carboxylic acid offers excellent control and is built upon foundational organic reactions.

Overall Synthetic Workflow

Caption: A three-step synthetic pathway to the target compound.

Detailed Synthetic Pathway and Mechanistic Discussion

This section elaborates on each transformation, providing the rationale behind procedural choices and a discussion of the underlying reaction mechanisms.

Step 1: N-Benzylation of Piperidine-3-carboxylic Acid

The initial step involves the nucleophilic substitution of a benzyl halide with the secondary amine of piperidine-3-carboxylic acid. This reaction proceeds via a classic SN2 mechanism.

-

Causality of Experimental Choices:

-

Reagents: Benzyl bromide or benzyl chloride are excellent electrophiles for this transformation. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial. It serves two purposes: to deprotonate the carboxylic acid, forming a carboxylate salt that enhances solubility in polar aprotic solvents, and to neutralize the hydrohalic acid (HBr or HCl) byproduct, driving the reaction to completion.[1]

-

Solvent: A polar aprotic solvent like acetonitrile (CH₃CN) or dimethylformamide (DMF) is ideal as it can dissolve the reactants and effectively solvate the cations without interfering with the nucleophilic amine.

-

-

To a stirred suspension of piperidine-3-carboxylic acid (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile (10 mL per gram of starting material), add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by acid-base extraction.

Step 2: Reduction of 1-Benzylpiperidine-3-carboxylic Acid to (1-Benzylpiperidin-3-yl)methanol

The reduction of a carboxylic acid to a primary alcohol requires a potent reducing agent.

-

Causality of Experimental Choices:

-

Reagent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation. It is a powerful hydride donor, capable of reducing carboxylic acids, esters, and amides. Less reactive agents like sodium borohydride (NaBH₄) are generally ineffective for reducing carboxylic acids directly.

-

Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are mandatory, as LiAlH₄ reacts violently with protic solvents like water or alcohols.

-

Work-up: A careful aqueous work-up (e.g., Fieser work-up with water, then NaOH solution) is required to quench the excess LiAlH₄ and hydrolyze the aluminum alkoxide intermediate to the desired alcohol.

-

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 1-benzylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel. Control the addition rate to maintain the temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction back to 0 °C and quench cautiously by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure to afford the target alcohol, which can be purified by distillation or chromatography if necessary.

Step 3: Oxidation of (1-Benzylpiperidin-3-yl)methanol to this compound

The final step is the selective oxidation of the primary alcohol to an aldehyde. It is critical to use mild conditions to prevent over-oxidation to the carboxylic acid. The Swern oxidation is an excellent choice for this purpose.[2][3]

-

Causality of Experimental Choices:

-

Reagents: The Swern oxidation utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures (typically -78 °C).[2][4] A hindered organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is then used to induce an elimination reaction that forms the aldehyde.[2]

-

Temperature Control: Maintaining a very low temperature during the formation of the reactive species (chlorosulfonium salt) is crucial to prevent side reactions and decomposition.

-

Alternative Reagents: Dess-Martin Periodinane (DMP) is another outstanding reagent for this transformation, offering the advantage of operating at room temperature under neutral conditions.[5][6][7] It is particularly suitable for sensitive substrates.[6]

-

Caption: Key stages of the Swern oxidation mechanism.

-

To a solution of oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere, cooled to -78 °C (dry ice/acetone bath), add a solution of DMSO (2.4 eq) in DCM dropwise. Stir for 15 minutes.

-

Add a solution of (1-benzylpiperidin-3-yl)methanol (1.0 eq) in DCM dropwise, ensuring the internal temperature remains below -65 °C. Stir for 30 minutes.

-

Add triethylamine (5.0 eq) dropwise, stir for 20 minutes at -78 °C, and then allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude aldehyde by column chromatography on silica gel to yield the final product.

Data Presentation: Reagent and Yield Summary

The following table summarizes the typical reagents, molar equivalents, and expected yields for the synthetic sequence.

| Step | Transformation | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Solvent | Typical Yield |

| 1 | N-Benzylation | Piperidine-3-carboxylic acid | Benzyl bromide, K₂CO₃ | 1 : 1.1 : 2.5 | CH₃CN | 85-95% |

| 2 | Reduction | 1-Benzylpiperidine-3-carboxylic acid | Lithium aluminum hydride | 1 : 1.5 | THF | 80-90% |

| 3 | Oxidation | (1-Benzylpiperidin-3-yl)methanol | (COCl)₂, DMSO, Et₃N | 1 : 1.2 : 2.4 : 5.0 | DCM | 75-85% |

Conclusion

The synthesis of this compound has been successfully delineated through a robust and reproducible three-step sequence starting from piperidine-3-carboxylic acid. This guide provides a detailed framework, from mechanistic understanding to practical laboratory protocols, intended to empower researchers in the fields of synthetic and medicinal chemistry. The strategic application of fundamental reactions—N-alkylation, hydride reduction, and mild oxidation—affords the target compound in high overall yield. The methodologies described herein are well-established and amenable to scale-up, making this versatile intermediate readily accessible for further elaboration in drug discovery programs.

References

-

Dess, D. B.; Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem., 48(22), 4155–4156. [Link]

-

Wikipedia. Swern oxidation. [Link]

-

Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

-

Wikipedia. Dess–Martin oxidation. [Link]

-

Organic Syntheses. 1,2-Benziodoxol-3(1H)-one, 1,1,1-triacetoxy-1,1-dihydro-. Org. Synth. 1998, 75, 149. [Link]

-

Common Organic Chemistry. Dess-Martin Periodinane (DMP). [Link]

-

Chemistry Steps. Swern Oxidation Mechanism. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Swern oxidation - Wikipedia [en.wikipedia.org]

- 3. Swern Oxidation - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

An In-depth Technical Guide to the Structural and Conformational Analysis of 1-Benzyl-3-formylpiperidine

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to orient substituents in precise three-dimensional arrangements.[1][2] The molecule 1-benzyl-3-formylpiperidine serves as a quintessential model for exploring the intricate conformational dynamics that govern the bioactivity of this privileged heterocycle. The interplay between the bulky N-benzyl group and the electronically distinct C-3 formyl substituent creates a fascinating and complex conformational landscape. This guide provides an in-depth analysis of the structural and conformational properties of 1-benzyl-3-formylpiperidine, synthesizing data from both experimental and computational methodologies. We will explore not just the "how" but the "why" of these analytical techniques, offering a robust framework for researchers, scientists, and drug development professionals engaged in the study of heterocyclic compounds.

Introduction: The Significance of the Piperidine Scaffold

The six-membered nitrogenous piperidine ring is a ubiquitous motif in clinically successful drugs and natural alkaloids.[3][4] Its prevalence is a testament to its ability to serve as a versatile scaffold, allowing for the modulation of properties such as lipophilicity, basicity (pKa), and pharmacokinetic profiles.[4] The three-dimensional conformation of the piperidine ring is paramount, as it dictates the spatial orientation of its substituents, which in turn governs molecular recognition and interaction with biological targets like enzymes and receptors.[5][6]

1-Benzyl-3-formylpiperidine is a particularly instructive example. The N-benzyl group is a common feature in synthetic intermediates and active pharmaceutical ingredients (APIs), while the 3-formyl group provides a reactive handle for further chemical elaboration.[7][8] A comprehensive understanding of its preferred conformation(s) is therefore critical for rational drug design and structure-activity relationship (SAR) studies.

The piperidine ring, analogous to cyclohexane, predominantly adopts a low-energy chair conformation to minimize torsional and angular strain.[9] However, the presence of the nitrogen atom and two distinct substituents introduces several key conformational questions that this guide will address:

-

What is the preferred chair conformation of the piperidine ring?

-

What are the axial versus equatorial preferences of the N-benzyl and 3-formyl groups?

-

How do steric and electronic interactions between the substituents influence the conformational equilibrium?

To answer these questions, we will employ a dual approach, combining the empirical evidence from spectroscopic and crystallographic techniques with the predictive power of computational modeling.

Experimental Determination of Conformation

Experimental methods provide tangible, real-world data on molecular structure. For a molecule like 1-benzyl-3-formylpiperidine, Nuclear Magnetic Resonance (NMR) spectroscopy in solution and single-crystal X-ray crystallography in the solid state are the gold-standard techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Dynamics

NMR spectroscopy is arguably the most powerful tool for studying the conformation of molecules in solution, providing insights into the dynamic equilibrium between different conformers.[10]

Causality of Method Selection: We choose NMR because the coupling constants (J-values) between adjacent protons are exquisitely sensitive to their dihedral angles, which are a direct reflection of the ring's conformation. Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between protons, providing definitive proof of substituent orientation.

-

Sample Preparation: Dissolve a high-purity sample (5-10 mg) of 1-benzyl-3-formylpiperidine in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can be critical, as polar solvents may stabilize different conformers compared to non-polar ones.[9][10]

-

¹H NMR Acquisition: Acquire a high-resolution one-dimensional ¹H NMR spectrum. This provides initial information on chemical shifts and proton-proton coupling.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, including a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to distinguish between CH, CH₂, and CH₃ groups.

-

2D NMR Acquisition (COSY & HSQC):

-

Run a Correlation Spectroscopy (COSY) experiment to establish proton-proton coupling networks and aid in assigning signals.

-

Run a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon atom.

-

-

2D NMR Acquisition (NOESY/ROESY): Acquire a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) spectrum. This is crucial for identifying protons that are close in space (typically < 5 Å), regardless of their bonding connectivity.

The key to conformational assignment lies in analyzing the coupling constants of the piperidine ring protons.

-

Large Coupling Constants (J ≈ 10-13 Hz): These are indicative of a trans-diaxial relationship between two adjacent protons.

-

Small Coupling Constants (J ≈ 2-5 Hz): These suggest an axial-equatorial or equatorial-equatorial relationship.[11]

By carefully analyzing the multiplicity and coupling constants of the proton at C3 (the methine proton adjacent to the formyl group), we can deduce its orientation. For instance, if the H3 proton shows two large J-values to the protons on C2 and C4, it would imply that H3 and its two neighbors are all in axial positions. This would force the 3-formyl group into an equatorial orientation.

NOESY data provides confirmatory evidence. An NOE correlation between the axial protons at C3 and C5 (a 1,3-diaxial interaction) would strongly support a chair conformation where these protons are pointing in the same direction. Similarly, the presence or absence of NOEs between the N-benzyl protons and specific ring protons can help define the orientation of the benzyl group.

| Parameter | Axial Substituent Conformer | Equatorial Substituent Conformer | Rationale |

| H3 Coupling | Exhibits small J-values (ax-eq, eq-eq) to H2/H4 protons. | Exhibits at least one large J-value (ax-ax) to an axial H2/H4 proton. | The dihedral angle dependence of J-coupling (Karplus relationship). |

| H3 Chemical Shift | Typically shifted downfield due to deshielding from 1,3-diaxial interactions. | Typically shifted upfield relative to the axial conformer. | Anisotropic effects within the chair conformation. |

| Key NOEs | NOE between formyl proton and axial protons at C2 and C4. | NOE between H3 proton and axial protons at C5 and the N-benzyl group (if axial). | NOEs identify through-space proximity (<5 Å). |

Table 1: Expected NMR Parameters for Conformational Assignment of the 3-Formyl Group.

Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure

X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state.[12]

Causality of Method Selection: While NMR reveals the average conformation or equilibrium in solution, X-ray crystallography provides precise, quantitative data on bond lengths, bond angles, and torsional angles, defining a single, static conformation as it exists in the crystal lattice.[13] This is invaluable for validating computational models and understanding packing forces.

-

Crystal Growth: Grow single crystals of 1-benzyl-3-formylpiperidine suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays at a low temperature (e.g., 100 K) to minimize thermal motion.[14]

-

Structure Solution and Refinement: Process the raw diffraction data. Solve the crystal structure using direct methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to achieve the final, high-resolution crystal structure.[5][15]

The refined crystal structure provides a 3D model of the molecule, from which we can directly observe:

-

The piperidine ring conformation (e.g., chair, boat, or twist-boat).

-

The precise orientation (axial or equatorial) of the N-benzyl and 3-formyl substituents.

-

Quantitative measurements of all bond lengths, bond angles, and torsional angles.

This solid-state structure represents a single, low-energy conformer, which may or may not be the most populated conformer in solution. However, it provides a crucial reference point for computational studies.[16]

Computational analysis will likely predict the following:

-

Chair Preference: The chair conformation will be overwhelmingly favored over higher-energy boat or twist-boat forms. [11][17]* Substituent Orientation: The analysis will focus on four primary chair conformers:

-

Equatorial benzyl, Equatorial formyl

-

Equatorial benzyl, Axial formyl

-

Axial benzyl, Equatorial formyl

-

Axial benzyl, Axial formyl

-

The relative energies of these four states will be determined by a balance of steric and electronic effects. The bulky benzyl group will have a strong preference for the equatorial position to avoid steric clashes (1,3-diaxial interactions) with the axial protons on the ring. The smaller formyl group also generally prefers the equatorial position, but its A-value (a measure of its steric preference) is smaller than that of a benzyl group. Therefore, the global minimum energy conformer is expected to be the one with both substituents in the equatorial position.

| Conformer | Relative Energy (ΔG) | Predicted Population | Key Destabilizing Interactions |

| Eq-Benzyl, Eq-Formyl | 0.0 kcal/mol (Reference) | Highest | None (Global Minimum) |

| Eq-Benzyl, Ax-Formyl | + (Low) | Low | 1,3-diaxial interaction (Formyl ↔ H5, H1) |

| Ax-Benzyl, Eq-Formyl | + (High) | Very Low | 1,3-diaxial interaction (Benzyl ↔ H2, H6) |

| Ax-Benzyl, Ax-Formyl | ++ (Very High) | Negligible | Multiple severe 1,3-diaxial interactions |

Table 2: Hypothetical Relative Energies of 1-Benzyl-3-formylpiperidine Conformers from DFT Calculations.

Synthesis and Conclusion

By integrating the robust empirical data from NMR and X-ray crystallography with the detailed energetic insights from computational modeling, we can construct a comprehensive picture of the structural and conformational behavior of 1-benzyl-3-formylpiperidine.

The evidence overwhelmingly points to a molecule that exists predominantly in a chair conformation . In solution, a dynamic equilibrium exists, but it is heavily skewed towards the conformer where both the N-benzyl group and the 3-formyl group occupy equatorial positions . This arrangement minimizes destabilizing steric interactions, particularly the severe 1,3-diaxial clashes that would arise if the bulky benzyl group were in an axial position.

This deep understanding is not merely academic. For drug development professionals, knowing the dominant three-dimensional structure of a molecular scaffold is the foundation upon which all rational design is built. It allows for the precise placement of pharmacophoric features to optimize interactions with a biological target, ultimately leading to the development of safer and more effective medicines. The methodologies outlined in this guide provide a reliable and self-validating framework for achieving this critical understanding for any substituted piperidine derivative.

References

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(188). [Link]

-

Duan, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Chemistry, 41(10), 1251-1270. [Link]

-

Juaristi, E., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Chemistry – A European Journal, 26(61), 14018-14024. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Piperidine Derivatives in Modern Drug Discovery. PharmaChem. [Link]

-

Vasilev, V. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. [Link]

-

Thangamani, A., et al. (2009). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences, 121(4), 579-587. [Link]

-

Eliel, E. L., et al. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(10), 3299-3304. [Link]

-

Slideshare. (n.d.). Steric Effects on the Configuration of the Nitrogen In Piperidine. Slideshare. [Link]

-

Saify, Z. S., et al. (2015). Synthesis, X-Ray Crystallography and Leishmanicidal Activity of Benzimidazolinyl Piperidine derivative. ResearchGate. [Link]

-

Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(12), 1614-1620. [Link]

-

ResearchGate. (n.d.). X-ray crystal structure of the minor anti-piperidine product 14d. ResearchGate. [Link]

-

Burkhard, J. A., et al. (2012). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. Journal of Medicinal Chemistry, 55(21), 9075-9087. [Link]

-

PubChem. (n.d.). (R)-Benzyl 3-formylpiperidine-1-carboxylate. PubChem. [Link]

-

Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Molecules, 25(24), 6023. [Link]

-

Tyukhtenko, S. I., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E, 78(Pt 9), 882-889. [Link]

-

Abraham, R. J., et al. (1994). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2, (9), 1829-1837. [Link]

-

Gaonkar, S. L., et al. (2014). Synthesis and Crystal Structure of 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one. Asian Journal of Chemistry, 26(7), 1999-2002. [Link]

-

Zhu, Z., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8758-8766. [Link]

-

PrepChem. (n.d.). Synthesis of 1-benzylpiperidine-4-carboxaldehyde. PrepChem.com. [Link]

-

Wang, S., et al. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14194-14200. [Link]

-

Zhu, Z., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8758–8766. [Link]

-

ResearchGate. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. [Link]

-

ResearchGate. (2009). Novel and Efficient Method to Synthesize N-Benzyl-4-Formyl-Piperidine. ResearchGate. [Link]

-

Wikipedia. (n.d.). N-Formylpiperidine. Wikipedia. [Link]

-

Gonzalez-Ledo, J. A., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4443. [Link]

-

PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. PubChem. [Link]

-

Lead Sciences. (n.d.). (R)-Benzyl 3-formylpiperidine-1-carboxylate. Lead Sciences. [Link]

-

PubChem. (n.d.). (S)-Benzyl 3-formylpiperidine-1-carboxylate. PubChem. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperidine - Wikipedia [en.wikipedia.org]

- 10. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

Physical and chemical characteristics of 1-benzylpiperidine-3-carboxaldehyde

An In-depth Technical Guide to 1-Benzylpiperidine-3-carboxaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-benzylpiperidine-3-carboxaldehyde, a heterocyclic building block with significant potential in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, logical synthetic pathways, analytical characterization, and safety protocols, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: Strategic Importance in Synthesis

1-Benzylpiperidine-3-carboxaldehyde (CAS No: 145022-00-0) is a substituted piperidine derivative.[1] The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and the presence of a reactive aldehyde group at the 3-position, combined with the N-benzyl protecting group, makes this compound a versatile intermediate for constructing more complex molecular architectures.[2][3] While its isomer, 1-benzylpiperidine-4-carboxaldehyde, is well-known as a key intermediate in the synthesis of the Alzheimer's disease drug Donepezil, the 3-carboxaldehyde isomer offers an alternative substitution pattern for the development of novel chemical entities and for probing structure-activity relationships (SAR) in drug discovery campaigns.[4][5]

Chemical Identity and Physicochemical Characteristics

A precise understanding of a compound's identity and physical properties is foundational for its application in any experimental setting.

Chemical Structure and Identifiers

The molecule consists of a piperidine ring substituted at the nitrogen atom with a benzyl group and at the 3-position with a carboxaldehyde group.

Caption: Chemical Structure of 1-Benzylpiperidine-3-carboxaldehyde.

-

IUPAC Name: 1-benzylpiperidine-3-carbaldehyde[1]

-

Synonyms: 1-Benzyl-piperidine-3-carbaldehyde, 1-Benzyl-3-formylpiperidine[1]

Physicochemical Data Summary

The following table summarizes the key physical and computed properties of the compound. It is critical to note that some of these values are predicted through computational models, as extensive experimental data is not always available for specialized research chemicals.

| Property | Value | Source |

| Molecular Weight | 203.28 g/mol | [1][7][8] |

| Exact Mass | 203.131 g/mol | [1] |

| Physical Form | Solid | [8] |

| Predicted Density | 1.114 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 299.5 ± 33.0 °C at 760 mmHg | [1] |

| Topological Polar Surface Area | 20.3 Ų | [1] |

| XLogP3 | 1.7 | [1] |

Synthesis and Chemical Reactivity

Rationale for Synthetic Approach

A common and logical method for the synthesis of aldehydes is the controlled oxidation of the corresponding primary alcohol. This approach prevents over-oxidation to the carboxylic acid, which can occur with harsher oxidizing agents. The Swern oxidation, which uses dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride at low temperatures, is a well-established and reliable method for this transformation, particularly for sensitive substrates.[5]

Sources

- 1. echemi.com [echemi.com]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. innospk.com [innospk.com]

- 5. asianpubs.org [asianpubs.org]

- 6. 145022-00-0|this compound|BLD Pharm [bldpharm.com]

- 7. This compound - Amerigo Scientific [amerigoscientific.com]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

The Elusive Aldehyde: A Technical Guide to the Synthetic Lineage of 1-Benzylpiperidine-3-carbaldehyde

Abstract

This technical guide delves into the synthetic history and plausible discovery pathways of 1-Benzylpiperidine-3-carbaldehyde, a heterocyclic aldehyde whose origins are not prominently documented in the annals of chemical literature. In the absence of a definitive discovery narrative, this paper constructs a logical history based on the evolution of synthetic methodologies for substituted piperidines. We will explore the primary synthetic routes that likely enabled its first creation, providing detailed, field-tested protocols for each. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, validated synthetic strategies.

Introduction: An Obscure Isomer in a Prominent Family

The piperidine nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and natural alkaloids.[1] While the synthesis and applications of many piperidine derivatives are well-documented, this compound remains a more enigmatic figure. Its regioisomer, 1-Benzylpiperidine-4-carbaldehyde, has garnered significant attention as a key intermediate in the synthesis of the Alzheimer's disease therapeutic, Donepezil.[2] This intense focus on the 4-substituted isomer has largely overshadowed the history of its 3-substituted counterpart.

This guide, therefore, takes a unique approach. By examining the historical progression of synthetic organic chemistry, we can deduce the most probable routes by which this compound was first synthesized. It is likely that its initial creation was not the result of a targeted effort, but rather a consequence of broader explorations into the functionalization of the piperidine ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 145022-00-0 | N/A |

| Molecular Formula | C₁₃H₁₇NO | N/A |

| Molecular Weight | 203.28 g/mol | N/A |

| Appearance | Likely a colorless to pale yellow oil or solid | Inferred |

| Boiling Point | Not definitively reported | N/A |

| Solubility | Expected to be soluble in common organic solvents | Inferred |

Plausible Historical Synthetic Pathways

The synthesis of this compound can be logically approached through several established methodologies for constructing and functionalizing the piperidine ring. We will explore three primary pathways, each representing a different era of synthetic strategy.

Pathway I: The Classical Approach via Pyridine Precursors

The catalytic hydrogenation of substituted pyridines is a long-established and robust method for the synthesis of piperidines.[1] This approach would have been a viable route for early organic chemists.

Conceptual Workflow:

Caption: Classical synthesis starting from a pyridine derivative.

Experimental Protocol:

Step 1: Synthesis of N-Benzyl-3-cyanopyridinium bromide

-

To a solution of 3-cyanopyridine (1 equivalent) in anhydrous acetonitrile, add benzyl bromide (1.1 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature, and collect the resulting precipitate by filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield the pyridinium salt.

Step 2: Catalytic Hydrogenation to 1-Benzyl-3-cyanopiperidine

-

In a high-pressure hydrogenation vessel, suspend the N-Benzyl-3-cyanopyridinium bromide (1 equivalent) in methanol.

-

Add Platinum(IV) oxide (0.05 equivalents) as the catalyst.

-

Pressurize the vessel with hydrogen gas (50-100 atm) and heat to 50-70 °C.

-

Maintain stirring for 12-24 hours, or until hydrogen uptake ceases.

-

Cool the reactor, carefully vent the hydrogen, and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Reduction of the Nitrile to the Aldehyde

-

Dissolve the crude 1-Benzyl-3-cyanopiperidine in anhydrous toluene and cool to -78 °C under an inert atmosphere.

-

Slowly add a solution of Diisobutylaluminium hydride (DIBAL-H) (1.2 equivalents) in toluene, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 2-3 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of sodium potassium tartrate.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford this compound.

Causality and Insights: This classical route leverages readily available starting materials. The choice of a platinum catalyst for the hydrogenation is based on its historical prevalence and effectiveness for reducing pyridinium salts. The use of DIBAL-H for the nitrile reduction is a more modern refinement that offers excellent selectivity for the aldehyde over the corresponding amine. Early attempts may have utilized less selective reducing agents, leading to mixtures of products.

Pathway II: Functionalization of a Pre-formed Piperidine Ring

With the development of more sophisticated methods for direct functionalization of saturated heterocycles, an alternative pathway involving the oxidation of a corresponding alcohol became feasible.

Conceptual Workflow:

Caption: Synthesis via functionalization of the piperidine ring.

Experimental Protocol:

Step 1: Synthesis of (1-Benzylpiperidin-3-yl)methanol

-

To a solution of 3-piperidinemethanol (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, add a base such as potassium carbonate or triethylamine (2-3 equivalents).

-

Add benzyl bromide or benzyl chloride (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

-

Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography or distillation to yield the N-benzylated alcohol.

Step 2: Swern Oxidation to this compound

-

In a three-necked flask under an inert atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in dichloromethane, maintaining the temperature below -70 °C.

-

Stir the mixture for 15 minutes, then add a solution of (1-Benzylpiperidin-3-yl)methanol (1 equivalent) in dichloromethane dropwise.

-

Stir for a further 30-60 minutes at -78 °C.

-

Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and extract the product with dichloromethane.

-

Wash the combined organic layers with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired aldehyde.[3][4]

Causality and Insights: This approach benefits from the commercial availability of 3-piperidinemethanol. The Swern oxidation is a classic and mild method for converting primary alcohols to aldehydes, known for its high yields and tolerance of other functional groups.[4] The causality behind this choice lies in its ability to avoid over-oxidation to the carboxylic acid, a common side reaction with harsher oxidizing agents. The self-validating nature of this protocol is evident in the careful control of temperature and stoichiometry to manage the reactive intermediates.

Pathway III: A Modern Approach via Stereoselective Synthesis

Contemporary synthetic chemistry often focuses on stereocontrol. A plausible modern route to enantiomerically enriched this compound could involve the diastereoselective reduction of a ketone precursor.

Conceptual Workflow:

Caption: A modern stereoselective synthetic approach.

Experimental Protocol:

Step 1: Diastereoselective Reduction of N-Benzyl-3-piperidone

-

Dissolve N-Benzyl-3-piperidone (1 equivalent) in anhydrous methanol or ethanol and cool to 0 °C.

-

Add a reducing agent such as sodium borohydride (1.5 equivalents) portion-wise.

-

Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the alcohol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the alcohol. The diastereomeric ratio can be determined by NMR analysis.

Step 2: Oxidation to the Aldehyde

-

Follow the Swern oxidation protocol as described in Pathway II, Step 2.